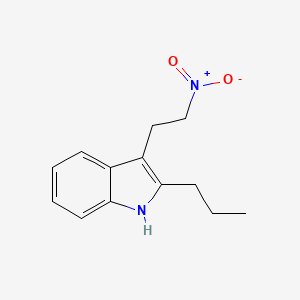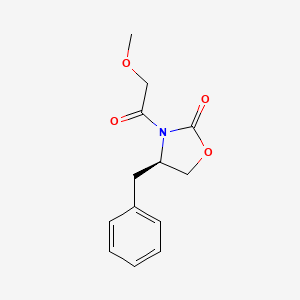
(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The specific structure of this compound makes it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one typically involves the reaction of a benzylamine derivative with an appropriate oxazolidinone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one: The enantiomer of the compound with similar chemical properties but different biological activities.
4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one: A non-chiral version of the compound with different stereochemistry.
Uniqueness
(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one is unique due to its specific chiral configuration, which can lead to distinct biological activities and applications. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it particularly valuable in the production of enantiomerically pure compounds.
Properties
CAS No. |
163594-39-6 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 |
InChI Key |
YUQUPSUDOOOQRB-LLVKDONJSA-N |
Isomeric SMILES |
COCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
COCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


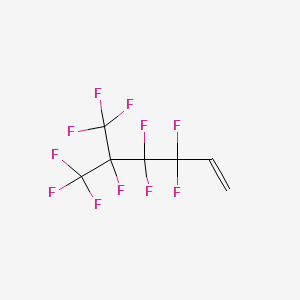
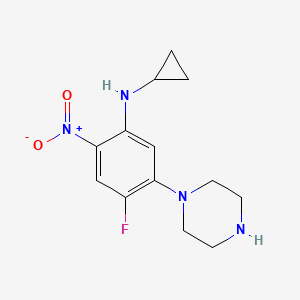
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
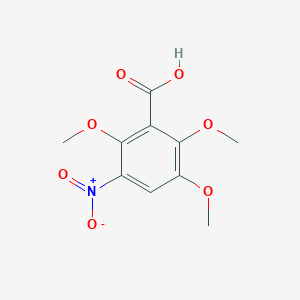
oxophosphanium](/img/structure/B14269673.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
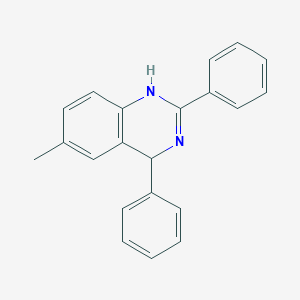
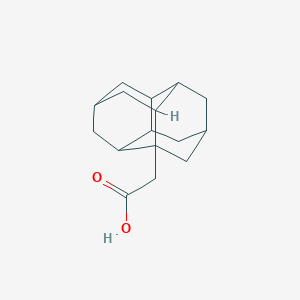
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
